N-({1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide
Description
N-({1-[3-(3-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzodiazole ring, a methoxyphenoxy group, and a furan carboxamide moiety
Properties
Molecular Formula |
C24H25N3O4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[[1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C24H25N3O4/c1-26(24(28)22-12-6-14-31-22)17-23-25-20-10-3-4-11-21(20)27(23)13-7-15-30-19-9-5-8-18(16-19)29-2/h3-6,8-12,14,16H,7,13,15,17H2,1-2H3 |
InChI Key |
KMWKNMHWNXQFEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC(=C3)OC)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[3-(3-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors
Formation of Benzodiazole Ring: This step involves the cyclization of an appropriate precursor under acidic or basic conditions to form the benzodiazole ring.
Introduction of Methoxyphenoxy Group: This can be achieved through nucleophilic substitution reactions where a methoxyphenol derivative reacts with a suitable leaving group.
Coupling with Furan Carboxamide: The final step involves the coupling of the benzodiazole intermediate with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, optimization of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({1-[3-(3-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The benzodiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the benzodiazole ring would yield a partially or fully hydrogenated product.
Scientific Research Applications
N-({1-[3-(3-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of specific biological pathways.
Mechanism of Action
The mechanism of action of N-({1-[3-(3-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{1-[3-(3-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propyl)-2-phenylacetamide
- N-[3-(3-methoxyphenoxy)propyl]benzamide
Uniqueness
N-({1-[3-(3-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLFURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzodiazole ring and furan carboxamide moiety are particularly noteworthy, as they contribute to its potential bioactivity and versatility in various applications.
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